6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide
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Description
6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a selective inhibitor of glutamate transporters, which are responsible for the removal of excess glutamate from the synaptic cleft. The over-activation of glutamate receptors can lead to neurotoxicity, making TFB-TBOA a promising candidate for the treatment of various neurological disorders.
Scientific Research Applications
1. In Silico Modeling and Wound Healing Activity
The compound's derivatives have been utilized in in silico modeling to target human proteins like AGT, TNF, F2, and BCL2L1, which are significant in pain management and wound healing activities. Nanoparticles of a closely related pyrimidine showed notable wound healing properties compared to standard treatments, paving the way for further investigations in these fields (Panneerselvam et al., 2017).
2. Potential Analgesic Properties
Chemical modifications to the pyrimidine moiety have been explored to enhance the compound's analgesic properties. Specific derivatives have shown increased biological activity, especially with para-substituted derivatives, suggesting potential applications in pain management (Ukrainets et al., 2015).
3. Anti-Inflammatory and Analgesic Agents
Derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some compounds demonstrated high COX-2 inhibitory activity, significant analgesic activity, and promising anti-inflammatory properties, indicating potential therapeutic applications (Abu‐Hashem et al., 2020).
4. Antimicrobial Activity
Certain derivatives of the compound have exhibited antimicrobial properties, showing higher activity than reference drugs against specific microbial strains. This indicates potential for the development of new antimicrobial agents (Kolisnyk et al., 2015).
5. Inhibition of AChE and Potential Alzheimer's Disease Treatment
Derivatives have been shown to inhibit acetylcholinesterase (AChE), with potential implications for Alzheimer's disease treatment. Specific derivatives demonstrated promising IC50 values, indicating their potential as therapeutic agents (Paz et al., 2012).
properties
IUPAC Name |
6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c14-13(15,16)22-10-4-2-1-3-8(10)6-17-12(21)9-5-11(20)19-7-18-9/h1-5,7H,6H2,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFIDFUPVDJGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=O)NC=N2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide |
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